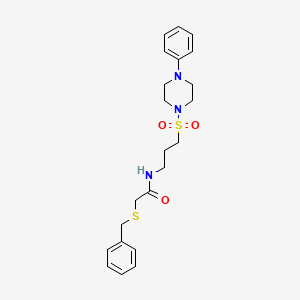

2-(benzylthio)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

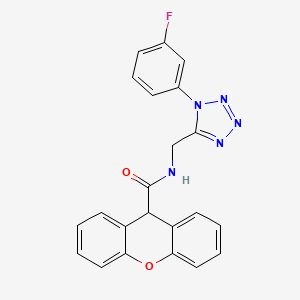

The compound “2-(benzylthio)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide” is a complex organic molecule. It contains a benzylthio group, a phenylpiperazinyl group, and a propylacetamide group. These groups are common in many pharmaceutical compounds and could suggest a variety of potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have several key features, including a piperazine ring, a phenyl ring, and a sulfonamide group. These structural features could influence its physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the piperazine ring, phenyl ring, and sulfonamide group could make it reactive with a variety of reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine and phenyl rings could contribute to its lipophilicity, while the sulfonamide group could contribute to its acidity .科学的研究の応用

Antimicrobial and Antitumor Applications

Antimicrobial Activity : Several studies have focused on the synthesis of novel sulfonamide derivatives, including compounds structurally related to 2-(benzylthio)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide, demonstrating significant antimicrobial properties. These compounds have been shown to exhibit good activity against a range of microbial strains, indicating their potential as antimicrobial agents. For example, compounds synthesized with similar structures have displayed promising results against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against selected fungal species (Darwish et al., 2014), (Patel & Agravat, 2007).

Antitumor Activity : Research has also explored the potential antitumor effects of sulfonamide derivatives, with studies identifying certain compounds as potent inhibitors against various cancer cell lines. This indicates the compound's relevance in the development of new therapeutic options for cancer treatment. Investigations into derivatives have found considerable anticancer activity, highlighting the importance of the structural components of sulfonamide in mediating these effects (Yurttaş et al., 2015).

Chemical Synthesis and Characterization

Synthesis of Novel Derivatives : The compound has been utilized as a precursor or structural framework in the synthesis of various chemical entities exhibiting a wide range of biological activities. Studies have demonstrated the versatility of sulfonamide-based compounds in chemical synthesis, leading to the development of compounds with potential as enzyme inhibitors, including α-glucosidase and acetylcholinesterase inhibitors, which are crucial for managing conditions like diabetes and Alzheimer's disease, respectively (Abbasi et al., 2019).

Molecular Docking and Theoretical Studies : Theoretical investigations, including computational calculations and molecular docking studies, have been conducted to understand the interaction of sulfonamide derivatives with biological targets. These studies provide insights into the compound's mechanism of action and help in optimizing the structural features for enhanced biological activity (Fahim & Ismael, 2021).

作用機序

Target of Action

The primary target of this compound is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .

Mode of Action

The compound acts as an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCA affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and CO2 transport. For instance, hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABAA receptors .

Result of Action

The inhibition of hCA by this compound can lead to a variety of molecular and cellular effects. For instance, the inhibition of hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

将来の方向性

特性

IUPAC Name |

2-benzylsulfanyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2/c26-22(19-29-18-20-8-3-1-4-9-20)23-12-7-17-30(27,28)25-15-13-24(14-16-25)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTJQXBHRYTDMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2871101.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate](/img/structure/B2871104.png)

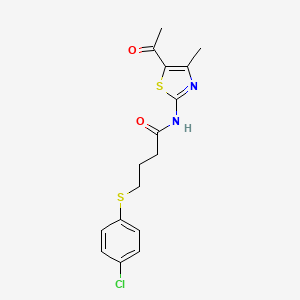

![N-(5-chloro-2-methylphenyl)-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2871111.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone](/img/structure/B2871116.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2871117.png)

![2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2871119.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2871120.png)

![9-ethoxy-4-(ethylthio)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2871122.png)